molecular formula C8H9NO4 B13476313 (s)-3-Formamido-3-(furan-3-yl)propanoic acid

(s)-3-Formamido-3-(furan-3-yl)propanoic acid

Katalognummer: B13476313
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: JBUUZUJNFYXDDQ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(s)-3-Formamido-3-(furan-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Formamido-3-(furan-3-yl)propanoic acid typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . The resulting product is then subjected to N-formylation using a mixture of formic acid and acetic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and purification processes are crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-Formamido-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(s)-3-Formamido-3-(furan-3-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (s)-3-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and formamido group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are still ongoing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(furan-2-yl)propanoic acid: Similar structure but with a different substitution pattern on the furan ring.

    2-amino-3-(furan-3-yl)propanoic acid: Contains an amino group instead of a formamido group.

    3-(furan-3-yl)propenoic acid: Contains a double bond in the propanoic acid chain.

Uniqueness

(s)-3-Formamido-3-(furan-3-yl)propanoic acid is unique due to the presence of both the formamido group and the furan ring, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

(3S)-3-formamido-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m0/s1

InChI-Schlüssel

JBUUZUJNFYXDDQ-ZETCQYMHSA-N

Isomerische SMILES

C1=COC=C1[C@H](CC(=O)O)NC=O

Kanonische SMILES

C1=COC=C1C(CC(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.